molecular formula C11H17FO2 B6343620 Butyl 1-fluorocyclohex-3-enecarboxylate CAS No. 887268-27-1

Butyl 1-fluorocyclohex-3-enecarboxylate

Cat. No.: B6343620
CAS No.: 887268-27-1
M. Wt: 200.25 g/mol
InChI Key: ILGWWQOHRCOPJP-UHFFFAOYSA-N
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Description

Butyl 1-fluorocyclohex-3-enecarboxylate is an organic compound with the molecular formula C11H17FO2. It is a fluorinated ester that features a cyclohexene ring, making it a unique and interesting compound for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1-fluorocyclohex-3-enecarboxylate typically involves the esterification of 1-fluorocyclohex-3-ene carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 1-fluorocyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl 1-fluorocyclohex-3-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 1-fluorocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 1-fluorocyclohex-3-enecarboxylate is unique due to the presence of both a fluorine atom and a butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

butyl 1-fluorocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGWWQOHRCOPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCC=CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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